Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-
Description
The compound Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer research.
- A 4-bromo substituent at position 4 of the pyrrolopyridine ring, which enhances steric bulk and may contribute to halogen bonding in biological targets.
- A 4-methylphenyl sulfonyl group at position 1, a common motif in sulfonamide-based pharmaceuticals to improve solubility and target binding .
- An N,N-dimethylbenzenemethanamine side chain, which likely influences pharmacokinetic properties such as lipophilicity and membrane permeability.
Properties
Molecular Formula |
C23H22BrN3O2S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
1-[4-[4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H22BrN3O2S/c1-16-4-10-19(11-5-16)30(28,29)27-22(14-20-21(24)12-13-25-23(20)27)18-8-6-17(7-9-18)15-26(2)3/h4-14H,15H2,1-3H3 |
InChI Key |
GSPGHVKOKDGELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC=C(C=C4)CN(C)C |
Origin of Product |
United States |
Preparation Methods
ANRORC-Mediated Ring Transformation
The ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism enables pyridine-to-benzene transformations but has been adapted for pyrrolopyridine synthesis. Triflic anhydride activates 3-substituted pyridines, facilitating nucleophilic attack by malonate derivatives at the C4 position. Subsequent ring closure generates the β-aminoester intermediate, which undergoes thermal aromatization to yield the pyrrolo[2,3-b]pyridine core.
Key Parameters
Suzuki Coupling for Direct Functionalization
An alternative route involves coupling prefunctionalized pyrrolopyridine intermediates. 5-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
Representative Protocol
Bromination at the 4-Position
Electrophilic bromination introduces the substituent critical for subsequent functionalization.
Molecular Bromine in Chloroform
Direct treatment with Br₂ in chloroform at 0–25°C achieves regioselective bromination at the pyridine ring’s 4-position. Excess bromine (1.2–1.5 equiv) ensures complete conversion, with reaction times of 10–60 minutes.
N-Bromosuccinimide (NBS) Mediated Radical Bromination
For substrates sensitive to Br₂, NBS (1.1 equiv) with azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride under reflux (5 hours) provides comparable yields (82–89%) with improved selectivity.
Comparative Analysis
| Method | Selectivity | Yield | Byproduct Formation |
|---|---|---|---|
| Br₂/CHCl₃ | High | 78–85% | Moderate |
| NBS/AIBN/CCl₄ | Very High | 82–89% | Low |
Sulfonylation at the 1-Position
Installation of the 4-methylphenylsulfonyl group proceeds via nucleophilic substitution or directed lithiation.
Tosyl Chloride Under Basic Conditions
Treatment with p-toluenesulfonyl chloride (TsCl, 1.5 equiv) in dichloromethane/2N NaOH bilayer systems at 0–25°C achieves N-sulfonylation. Tetra-n-butylammonium hydrogen sulfate (0.1 equiv) enhances phase transfer, yielding 70–76% of the sulfonylated intermediate.
Directed Ortho-Metalation Strategy
For sterically hindered substrates, lithium diisopropylamide (LDA, 2.0 equiv) in THF at −78°C deprotonates the pyrrolopyridine, followed by TsCl quenching (−40°C → 25°C). This method affords 85–91% yield but requires stringent anhydrous conditions.
Final Assembly and Purification
Post-functionalization, the crude product is purified via:
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different functional groups.
Scientific Research Applications
Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences and Similarities
The table below compares the target compound with three structurally related analogs identified in the evidence:
Bioactivity and Pharmacological Potential
- The target compound’s bromo group may similarly improve target engagement.
Sulfonamide Bioisosteres ():
Sulfonamides are prevalent in drugs like Celecoxib (COX-2 inhibitor) and Sulfadiazine (antibiotic). The 4-methylphenylsulfonyl group in the target compound may confer selectivity for sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases .- Fluorinated analogs () improve metabolic stability and membrane permeability, a strategy used in FDA-approved drugs like Crizotinib .
Biological Activity
Benzenemethanamine, specifically the compound 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- , has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Research indicates that this compound acts primarily as a Janus kinase (JAK) inhibitor , which plays a significant role in various signaling pathways related to cell proliferation and differentiation. Specifically, it has been shown to modulate the activity of SGK-1 kinase, impacting several cellular processes including apoptosis and immune response regulation .
Key Mechanisms:
- Inhibition of JAK/STAT Pathway : This pathway is critical for mediating responses to cytokines and growth factors. Inhibition may lead to reduced inflammation and altered immune responses.
- Autophagy Modulation : Similar compounds have shown the ability to influence autophagy pathways, which are essential for cellular homeostasis and response to stress .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of similar structures exhibit submicromolar antiproliferative effects against cancer cell lines such as MIA PaCa-2, indicating potential applications in oncology .
- Metabolic Stability : Compounds with structural similarities showed good metabolic stability, enhancing their viability as therapeutic agents .
- Impact on mTORC1 Activity : Research has indicated that certain analogs can reduce mTORC1 activity, leading to increased autophagy levels and potential anticancer effects .
Case Studies
Several studies have detailed the effects of compounds related to benzenemethanamine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
